

Technical Guide: Physicochemical Properties of **rac Ambrisentan Methyl Ester**

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Compound of Interest

Compound Name: *rac Ambrisentan Methyl Ester*

Cat. No.: *B143197*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **rac Ambrisentan Methyl Ester**, a key intermediate in the synthesis of Ambrisentan. The document details its melting point and solubility characteristics, outlines experimental protocols for their determination, and illustrates the relevant biological signaling pathway of the active pharmaceutical ingredient, Ambrisentan.

Core Data Summary

The following table summarizes the available quantitative data for **rac Ambrisentan Methyl Ester**. It is important to note that experimentally determined data for the melting point is not readily available in published literature. Therefore, a standardized protocol for its determination is provided in the subsequent section.

Property	Value	Source
Melting Point	Not available. An experimental protocol for determination is provided below.	N/A
Boiling Point (Predicted)	553.9 ± 60.0 °C	[1]
Density (Predicted)	1.177 ± 0.06 g/cm ³	[1]
Molecular Formula	C ₂₃ H ₂₄ N ₂ O ₄	[2]
Molecular Weight	392.45 g/mol	[2]
Solubility (Qualitative)	Soluble in Chloroform, Dichloromethane, DMSO	[3]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of **rac Ambrisentan Methyl Ester** using the capillary method. This is a critical parameter for assessing the purity of the compound.

Methodology:

- Sample Preparation:
 - Ensure the **rac Ambrisentan Methyl Ester** sample is completely dry and in a fine powdered form to ensure uniform heat distribution.
 - Load a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-4 mm in height.
- Apparatus:
 - A calibrated melting point apparatus equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens.
- Procedure:

- Insert the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. If the expected melting point is unknown, a preliminary determination with a rapid heating rate can be performed to establish an approximate range.
- Reduce the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
- Observe the sample through the viewing lens.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating and record the temperature at which the entire sample has melted into a clear liquid (the clear point).
- The melting point is reported as the range between the onset and clear point temperatures.

Determination of Solubility

Objective: To quantitatively determine the solubility of **rac Ambrisentan Methyl Ester** in various solvents.

Methodology:

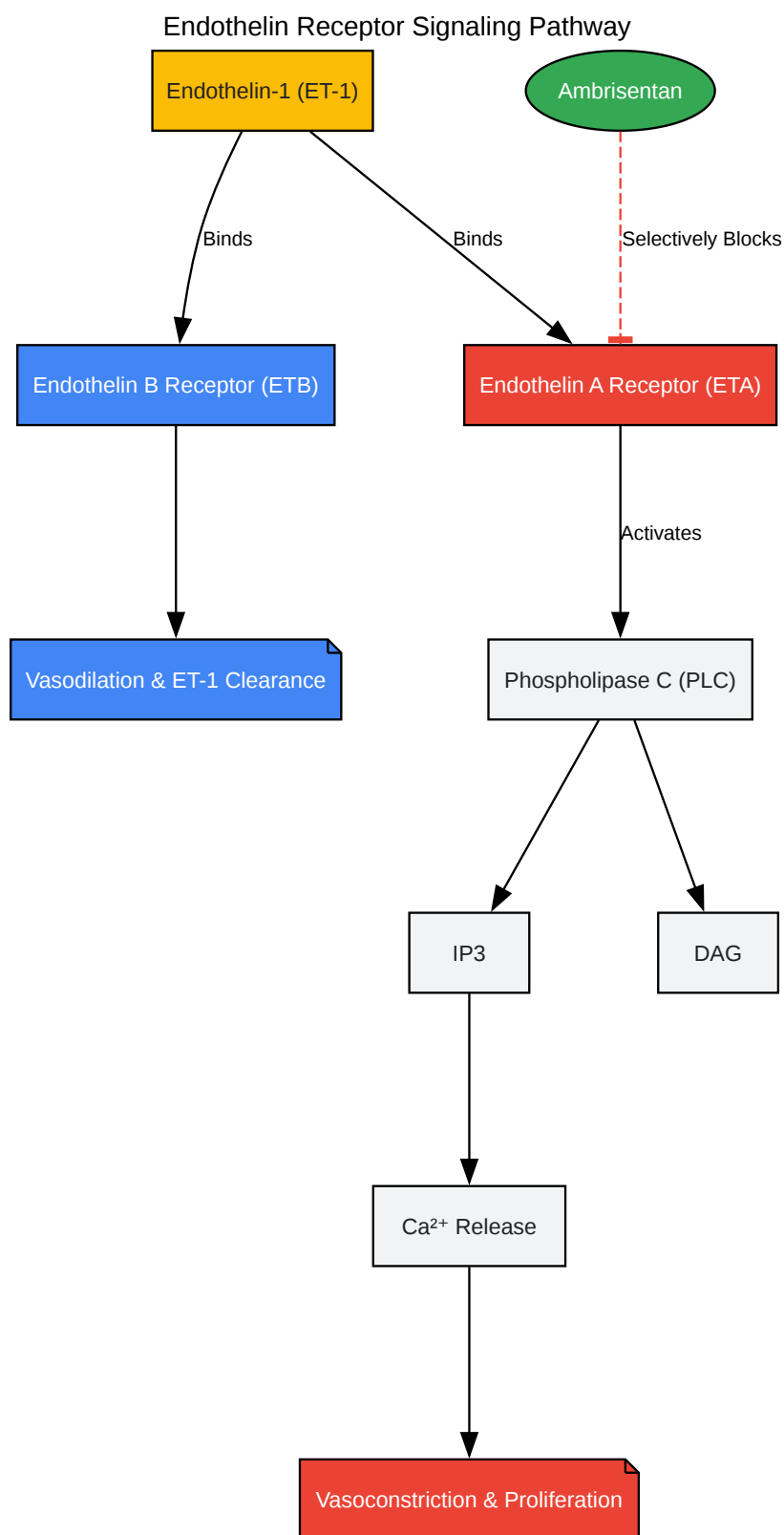
- Solvent Selection:
 - Based on qualitative data, primary solvents for quantitative analysis would include Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).
 - Other relevant organic solvents such as methanol, ethanol, and acetone should also be tested to establish a broader solubility profile.
- Procedure (Shake-Flask Method):

- Add an excess amount of **rac Ambrisentan Methyl Ester** to a known volume of the selected solvent in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter compatible with the solvent.
- Quantify the concentration of **rac Ambrisentan Methyl Ester** in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
- The solubility is expressed in units such as mg/mL or mol/L.

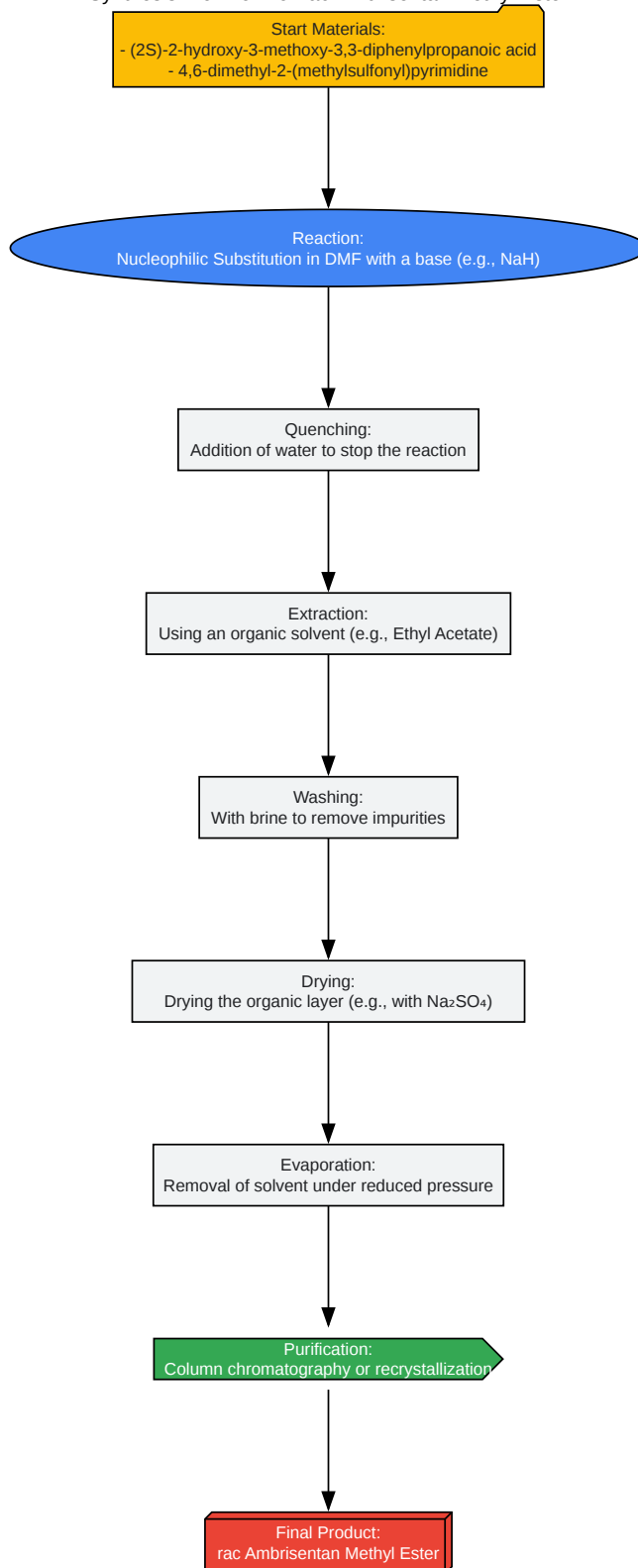
Visualizations

Ambrisentan Signaling Pathway

Ambrisentan, the active pharmaceutical ingredient derived from **rac Ambrisentan Methyl Ester**, is a selective endothelin receptor antagonist. It primarily targets the endothelin A (ETA) receptor, playing a crucial role in the treatment of pulmonary arterial hypertension. The following diagram illustrates the signaling pathway.



Synthesis Workflow for rac Ambrisentan Methyl Ester

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